molecular formula C24H23N3O2S2 B2360829 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide CAS No. 1252889-05-6

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide

Cat. No.: B2360829
CAS No.: 1252889-05-6
M. Wt: 449.59
InChI Key: YXKMSUYCUHLJOY-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-4-one core substituted with a benzyl group at position 3 and a sulfanyl-acetamide moiety at position 2. The acetamide’s nitrogen is further functionalized with a 2-(propan-2-yl)phenyl group. This structure combines a heterocyclic scaffold known for kinase inhibition and receptor modulation with lipophilic substituents (benzyl and isopropylphenyl) that enhance membrane permeability and target binding . The sulfanyl linker likely contributes to conformational flexibility and redox stability compared to ether or amine linkages .

Properties

IUPAC Name

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-propan-2-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c1-16(2)18-10-6-7-11-19(18)25-21(28)15-31-24-26-20-12-13-30-22(20)23(29)27(24)14-17-8-4-3-5-9-17/h3-13,16H,14-15H2,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKMSUYCUHLJOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide , also referred to as N-(4-acetylphenyl)-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, is of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of thieno[3,2-d]pyrimidines, which have been studied for various therapeutic applications including antitumor and antimicrobial activities.

The molecular formula of the compound is C23H19N3O3S2C_{23}H_{19}N_{3}O_{3}S_{2}, with a molecular weight of 449.54 g/mol. The structure features a thieno[3,2-d]pyrimidine core substituted with a benzyl group and an acetylated phenyl moiety.

Research indicates that compounds containing the thieno[3,2-d]pyrimidine scaffold can inhibit key enzymes involved in nucleotide synthesis, particularly dihydrofolate reductase (DHFR) . This inhibition leads to the disruption of DNA synthesis in rapidly dividing cells, thus exhibiting antitumor properties. The binding affinity and selectivity of these compounds towards DHFR have been characterized through molecular modeling studies, demonstrating their potential as cancer therapeutics.

Biological Activity and Case Studies

  • Antitumor Activity :
    • A study evaluated the inhibitory effects of various thieno[3,2-d]pyrimidine derivatives against 60 human tumor cell lines. The compound exhibited significant cytotoxicity with IC50 values ranging from 0.20 μM to 6.6 μM, indicating its potency compared to standard chemotherapeutics like 5-fluorouracil .
    • The mechanism involved induction of apoptosis and cell cycle arrest at the G2/M phase in specific cancer cell lines such as SNB-75. Notably, it was found to increase the levels of caspases-3 and -9 significantly, suggesting activation of apoptotic pathways .
  • Antimicrobial Activity :
    • Thieno[3,2-d]pyrimidines have shown promise as antimicrobial agents by selectively targeting bacterial folate pathways. In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .

Data Table: Biological Activity Summary

Activity Type Tested Compound IC50 Value (μM) Cell Line/Organism Mechanism
Antitumor200.20SNB-75DHFR inhibition
Antitumor236.6Various NCI cell linesApoptosis induction
AntimicrobialThieno derivativesVariesVarious bacteriaFolate pathway inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thienopyrimidinone Derivatives

Compound A: N-(4-Butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS 1040632-67-4)

  • Structural Differences: Core: Retains the thieno[3,2-d]pyrimidinone scaffold but substitutes position 3 with methyl (vs. benzyl) and position 7 with phenyl. Acetamide: Attached to a 4-butylphenyl group (para-substituted) instead of 2-isopropylphenyl (ortho-substituted).
  • Methyl at position 3 reduces steric hindrance, possibly enhancing binding to flat active sites (e.g., ATP pockets in kinases).

Compound B: N-Phenyl-2-(tetrahydrobenzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide

  • Structural Differences: Core: Benzothieno-triazolopyrimidine instead of thienopyrimidinone. Acetamide: Attached to an unsubstituted phenyl group.
  • Lack of lipophilic substituents (benzyl/isopropyl) may reduce CNS penetration compared to the target compound.

Acetamide Derivatives with Aryl Substituents

Compound C : Suvecaltamide (2-[4-(propan-2-yl)phenyl]-N-{(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl}acetamide)

  • Structural Differences: Lacks the thienopyrimidinone core; instead, features a trifluoroethoxy-pyridine moiety. Retains the 4-isopropylphenyl group (para-substituted vs. ortho in the target compound).
  • Implications: The para-isopropyl group may confer higher metabolic stability due to reduced steric strain.

Compound D : N-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-2-[4-(propan-2-yl)phenyl]acetamide (9c)

  • Structural Differences: Simple acetamide without a heterocyclic core. Contains a 4-isopropylphenyl group and a phenolic-ethyl chain.
  • Implications: The phenolic group increases polarity (clogP ~2.5), favoring peripheral over CNS targets. Lacks the thienopyrimidinone’s π-stacking capability, reducing affinity for aromatic-rich binding pockets.

Physicochemical and Pharmacological Comparison

Property Target Compound Compound A Compound B Compound C
Molecular Weight (g/mol) ~475 (estimated) 463.61 ~450 (estimated) 436.45
H-Bond Donors 1 1 2 1
H-Bond Acceptors 5 5 6 5
logP (Predicted) 3.8 (Benzyl + isopropyl) 4.2 (Butylphenyl) 3.1 (Phenyl) 3.5 (Trifluoroethoxy)
Biological Activity Kinase inhibition (hypoth.) Kinase inhibitor Protease modulation Cav channel stabilizer
  • Key Observations: The target compound’s ortho-isopropylphenyl group introduces steric hindrance, which may limit binding to shallow pockets but improve selectivity for deep cavities (e.g., in TRPA1 or kinase domains) . Thienopyrimidinone derivatives generally exhibit higher metabolic stability than simple acetamides due to reduced oxidative metabolism of the fused ring system .

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